Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate
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Overview
Description
Potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is widely used in organic synthesis, particularly in cross-coupling reactions. The presence of the pyridinyl group and the ethenyl linkage enhances its reactivity and makes it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide typically involves the reaction of pyridin-2-ylboronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
Starting Materials: Pyridin-2-ylboronic acid, potassium fluoride, and a trifluoroborate source.
Reaction Conditions: The reaction is conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
Purification: The product is purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automation: Automated systems control reaction parameters such as temperature, pressure, and solvent flow.
Purification and Quality Control: Advanced purification techniques and rigorous quality control ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., THF, ethanol).
Conditions: Reactions are typically carried out under inert atmospheres at moderate temperatures (25-80°C) and may require specific pH conditions
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .
Scientific Research Applications
Potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide has numerous applications in scientific research:
Chemistry: It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals
Mechanism of Action
The mechanism of action of potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide involves its ability to act as a nucleophile or electrophile in various reactions. The trifluoroborate group enhances its reactivity, allowing it to participate in cross-coupling reactions with palladium catalysts. The pyridinyl group can coordinate with metal centers, facilitating catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Potassium (pyridin-2-yl)trifluoroborate
- Potassium vinyltrifluoroborate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro[(E)-2-(pyridin-2-yl)ethenyl]boranuide is unique due to its specific structure, which combines the trifluoroborate group with a pyridinyl and ethenyl linkage. This combination enhances its reactivity and stability, making it a versatile reagent in various chemical reactions. Compared to other trifluoroborates, it offers improved performance in cross-coupling reactions and greater compatibility with different reaction conditions .
Properties
Molecular Formula |
C7H6BF3KN |
---|---|
Molecular Weight |
211.04 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-pyridin-2-ylethenyl]boranuide |
InChI |
InChI=1S/C7H6BF3N.K/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h1-6H;/q-1;+1/b5-4+; |
InChI Key |
XAPIXLGNBDGULE-FXRZFVDSSA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC=CC=N1)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC=CC=N1)(F)(F)F.[K+] |
Origin of Product |
United States |
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